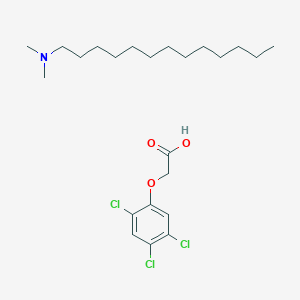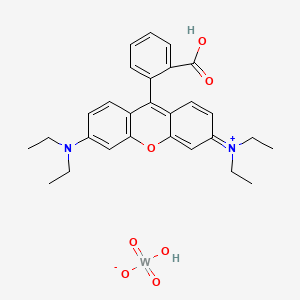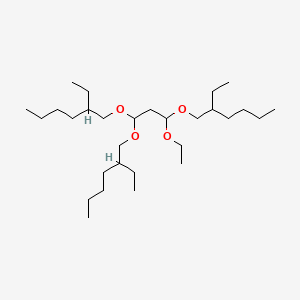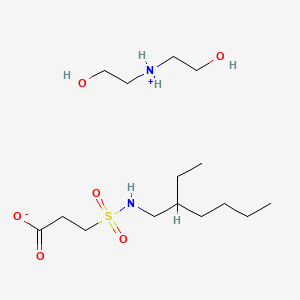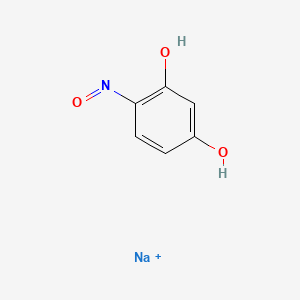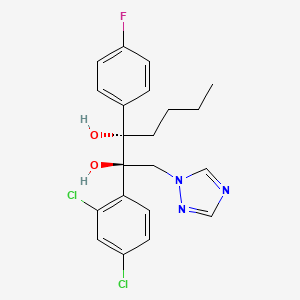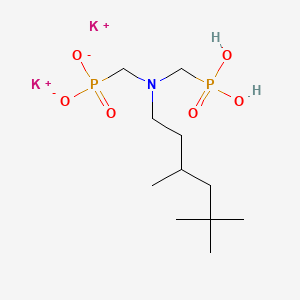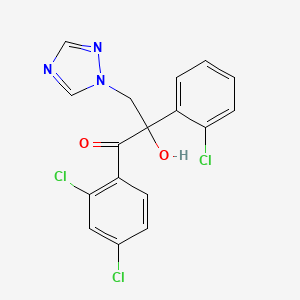
Diisopropenyl 3,3'-((diphenylsilylene)bis(oxy))dipropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisopropenyl 3,3’-((diphenylsilylene)bis(oxy))dipropionate is a chemical compound with the molecular formula C24H28O6Si and a molecular weight of 440.6 g/mol. It is known for its unique structure, which includes a diphenylsilylene group connected to two propionate groups through oxygen atoms. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of Diisopropenyl 3,3’-((diphenylsilylene)bis(oxy))dipropionate typically involves the reaction of diphenylsilylene with propionic acid derivatives under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
Diisopropenyl 3,3’-((diphenylsilylene)bis(oxy))dipropionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Diisopropenyl 3,3’-((diphenylsilylene)bis(oxy))dipropionate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialized materials and as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of Diisopropenyl 3,3’-((diphenylsilylene)bis(oxy))dipropionate involves its interaction with molecular targets through its functional groups. The diphenylsilylene group plays a crucial role in its reactivity and interactions with other molecules. The pathways involved in its mechanism of action are still under investigation, but it is known to participate in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
Diisopropenyl 3,3’-((diphenylsilylene)bis(oxy))dipropionate can be compared with similar compounds such as:
Dimethyl 3,3’-((ethane-1,2-diylbis(oxy))bis(4,1-phenylene))dipropionate: This compound has a similar structure but with different substituents, leading to different chemical properties and applications.
Divinyl aromatic compounds: These compounds share some structural similarities and are used in similar applications, but they have distinct chemical behaviors and reactivities.
Diisopropenyl 3,3’-((diphenylsilylene)bis(oxy))dipropionate stands out due to its unique diphenylsilylene group, which imparts specific chemical properties and reactivities that are valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
93777-19-6 |
|---|---|
Molekularformel |
C24H28O6Si |
Molekulargewicht |
440.6 g/mol |
IUPAC-Name |
prop-1-en-2-yl 3-[(3-oxo-3-prop-1-en-2-yloxypropoxy)-diphenylsilyl]oxypropanoate |
InChI |
InChI=1S/C24H28O6Si/c1-19(2)29-23(25)15-17-27-31(21-11-7-5-8-12-21,22-13-9-6-10-14-22)28-18-16-24(26)30-20(3)4/h5-14H,1,3,15-18H2,2,4H3 |
InChI-Schlüssel |
UOCNLWADXHUMPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)OC(=O)CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC(=O)OC(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


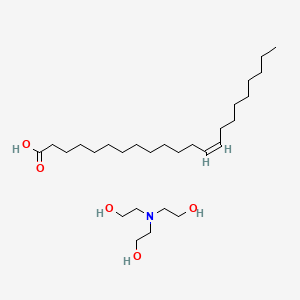

![(E)-but-2-enedioic acid;2-[4-(2-fluorophenyl)-1,2-dihydronaphthalen-2-yl]-N,N-dimethylethanamine](/img/structure/B12690275.png)

